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Compound of Interest

Compound Name:
2-[(2,6-diaminopurin-9-

yl)methoxy]ethanol

Cat. No.: B1209397 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

experimental data and mechanisms of 2,6-diaminopurine derivatives as potent antiviral agents.

This guide provides a detailed comparison of the antiviral activity of 2,6-diaminopurine acyclic

nucleoside analogs, with a focus on key experimental data. While specific data for 2-[(2,6-
diaminopurin-9-yl)methoxy]ethanol is not readily available in the public domain, this report

summarizes the extensive research on its close structural analogs, primarily the well-

characterized acyclic nucleoside phosphonates (ANPs). These compounds have demonstrated

significant broad-spectrum antiviral activity, particularly against retroviruses and DNA viruses.

Data Summary of Antiviral Activity
The following tables summarize the in vitro antiviral activity of key 2,6-diaminopurine acyclic

nucleoside analogs against various viruses. The data highlights the potent and selective nature

of these compounds.

Table 1: Anti-Retroviral Activity of 2,6-Diaminopurine Analogs
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Compoun
d

Virus Cell Line EC₅₀ (µM) CC₅₀ (µM)
Selectivit
y Index
(SI)

Referenc
e

(R)-

PMPDAP
HIV-1 MT-4 ~0.02 >100 >5000 [1]

PMEDAP HIV-1 Various Potent - High [2]

PMEDAP

Moloney

Murine

Sarcoma

Virus

(MSV)

- - - - [3][4]

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication

by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that kills 50% of the host cells.

The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the drug's therapeutic window.

Table 2: Anti-Herpesvirus and Other DNA Virus Activity of 2,6-Diaminopurine Analogs

Compound Virus Cell Line EC₅₀ (µM) IC₅₀ (µM) Reference

PMEDAP

Human

Cytomegalovi

rus (HCMV)

HEL 11
20 (DNA

synthesis)
[2]

PMEDAPpp
HCMV DNA

Polymerase
- - 0.1 [2]

(R)-PMPDAP

Herpes

Simplex Virus

Type 1 (HSV-

1)

- - - [5]

(R)-PMPDAP

Varicella-

Zoster Virus

(VZV)

- - - [5]
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IC₅₀ (50% inhibitory concentration) is the concentration of the drug that inhibits the activity of a

target enzyme (e.g., viral DNA polymerase) by 50%.

Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific

findings. Below are generalized methodologies for key experiments cited in the evaluation of

these antiviral agents.

Cytotoxicity Assay (CC₅₀ Determination)
This assay determines the concentration of a compound that is toxic to host cells.

Cell Culture: Human embryonic lung (HEL) fibroblasts or other relevant cell lines are seeded

in 96-well plates and incubated until a confluent monolayer is formed.

Compound Addition: The test compound is serially diluted and added to the cells in triplicate.

Incubation: Plates are incubated for a period that corresponds to the duration of the antiviral

assay (e.g., 6-7 days).

Cell Viability Assessment: Cell viability is measured using methods such as the MTT assay,

which measures mitochondrial metabolic activity, or by microscopic examination of cell

morphology.

Data Analysis: The CC₅₀ value is calculated from the dose-response curve.

Antiviral Activity Assay (EC₅₀ Determination)
This assay measures the ability of a compound to inhibit virus-induced cytopathic effect (CPE)

or viral replication.

Cell Culture and Infection: Confluent cell monolayers in 96-well plates are infected with a

specific multiplicity of infection (MOI) of the virus.

Compound Addition: Immediately after infection, serial dilutions of the test compound are

added.
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Incubation: Plates are incubated until CPE is observed in the untreated virus-infected control

wells.

CPE Assessment: The extent of CPE is scored microscopically. Alternatively, viral replication

can be quantified by plaque reduction assays, quantitative PCR (qPCR) for viral DNA, or

immunoassays for viral antigens.

Data Analysis: The EC₅₀ value is determined from the dose-response curve.

Viral DNA Polymerase Inhibition Assay (IC₅₀
Determination)
This biochemical assay directly measures the inhibitory effect of the activated form of the drug

on the viral DNA polymerase.

Enzyme and Substrate Preparation: Recombinant viral DNA polymerase is purified. A

template-primer DNA substrate and radiolabeled or fluorescently labeled deoxynucleoside

triphosphates (dNTPs) are prepared.

Inhibition Reaction: The viral DNA polymerase, template-primer, and dNTPs are incubated

with various concentrations of the diphosphorylated form of the acyclic nucleoside analog

(e.g., PMEDAPpp).

Quantification of DNA Synthesis: The incorporation of labeled dNTPs into the newly

synthesized DNA is measured.

Data Analysis: The IC₅₀ value is calculated based on the reduction in DNA synthesis at

different drug concentrations.

Mechanism of Action and Signaling Pathways
Acyclic nucleoside analogs, including the 2,6-diaminopurine derivatives, are prodrugs that

require intracellular activation to exert their antiviral effect. Their primary mechanism of action is

the inhibition of viral DNA synthesis.[6]
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Intracellular Activation and Inhibition of Viral DNA
Polymerase
The diagram below illustrates the key steps in the mechanism of action of these compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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